methyl (2Z)-3,3,3-trifluoro-2-(4-oxo-4H-[1,3]oxathiolo[4,5-c]chromen-2-ylidene)propanoate
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Overview
Description
METHYL 3,3,3-TRIFLUORO-2-(4-OXO-4H-[1,3]OXATHIOLO[4,5-C]CHROMEN-2-YLIDEN)PROPANOATE is a complex organic compound known for its unique structural features and significant applications in various scientific fields. This compound contains a trifluoromethyl group, which is known to enhance the chemical and biological properties of molecules, making it valuable in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Chemical Reactions Analysis
METHYL 3,3,3-TRIFLUORO-2-(4-OXO-4H-[1,3]OXATHIOLO[4,5-C]CHROMEN-2-YLIDEN)PROPANOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
METHYL 3,3,3-TRIFLUORO-2-(4-OXO-4H-[1,3]OXATHIOLO[4,5-C]CHROMEN-2-YLIDEN)PROPANOATE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of METHYL 3,3,3-TRIFLUORO-2-(4-OXO-4H-[1,3]OXATHIOLO[4,5-C]CHROMEN-2-YLIDEN)PROPANOATE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially affecting enzyme activity, receptor binding, and signal transduction pathways . These interactions can lead to various biological effects, making the compound useful in studying and modulating biological processes .
Comparison with Similar Compounds
METHYL 3,3,3-TRIFLUORO-2-(4-OXO-4H-[1,3]OXATHIOLO[4,5-C]CHROMEN-2-YLIDEN)PROPANOATE can be compared with other similar compounds, such as:
Methyl 3,3,3-trifluoro-2-oxopropanoate: This compound shares the trifluoromethyl group but lacks the oxathiolochromene core, resulting in different chemical and biological properties.
Methyl 3,3,3-trifluoro-2-hydroxy-2-trifluoromethylpropionate: Another trifluoromethylated compound with distinct structural features and applications.
The uniqueness of METHYL 3,3,3-TRIFLUORO-2-(4-OXO-4H-[1,3]OXATHIOLO[4,5-C]CHROMEN-2-YLIDEN)PROPANOATE lies in its combination of the trifluoromethyl group and the oxathiolochromene core, which imparts specific chemical reactivity and biological activity .
Properties
Molecular Formula |
C14H7F3O5S |
---|---|
Molecular Weight |
344.26 g/mol |
IUPAC Name |
methyl (2Z)-3,3,3-trifluoro-2-(4-oxo-[1,3]oxathiolo[4,5-c]chromen-2-ylidene)propanoate |
InChI |
InChI=1S/C14H7F3O5S/c1-20-11(18)8(14(15,16)17)13-22-9-6-4-2-3-5-7(6)21-12(19)10(9)23-13/h2-5H,1H3/b13-8- |
InChI Key |
VZYOKROKAHLUGN-JYRVWZFOSA-N |
Isomeric SMILES |
COC(=O)/C(=C/1\OC2=C(S1)C(=O)OC3=CC=CC=C32)/C(F)(F)F |
Canonical SMILES |
COC(=O)C(=C1OC2=C(S1)C(=O)OC3=CC=CC=C32)C(F)(F)F |
Origin of Product |
United States |
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